

Confirming the Target of JNJ-63533054: A Comparative Guide to GPR139 Agonists

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Compound of Interest

Compound Name:	5-Cyano-N,N,6-trimethylpicolinamide
Cat. No.:	B7558770

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Audience: Researchers, scientists, and drug development professionals.

JNJ-63533054 is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139)[1][2][3]. This orphan receptor is primarily expressed in the central nervous system, including the habenula, striatum, and hypothalamus, suggesting its involvement in regulating mood, motivation, and metabolic processes[1][4]. The endogenous ligands for GPR139 are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine[1][4][5]. This guide provides a comparative overview of JNJ-63533054 with other GPR139 agonists.

Quantitative Data Presentation

The following tables summarize the in vitro potency and pharmacokinetic properties of JNJ-63533054 and a comparable GPR139 agonist, Zelatriazin (TAK-041).

Table 1: In Vitro Potency of GPR139 Agonists

Compound	Target	Assay Type	EC50 (nM)	Reference
JNJ-63533054	Human GPR139	Calcium Mobilization	16	[1]
Human GPR139	GTP γ S Binding	17	[1]	
Rat GPR139	Calcium Mobilization	63	[1]	
Mouse GPR139	Calcium Mobilization	28	[1]	
Zelatriazin (TAK-041)	Human GPR139	Not Specified	22	

Table 2: Pharmacokinetic Properties of JNJ-63533054 in Rats

Parameter	Value	Route of Administration	Reference
Cmax	317 ng/mL (~1 μ M)	5 mg/kg, oral	[1]
t _{1/2}	2.5 hours	1 mg/kg, intravenous	[1]
IV Clearance	53 mL/min/kg	1 mg/kg, intravenous	[1]
Brain to Plasma Ratio (b/p)	1.2	Not Specified	[1]

Experimental Protocols

Calcium Mobilization Assay:

To determine the potency of GPR139 agonists, HEK293 cells stably expressing human, rat, or mouse GPR139 are utilized.

- Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μ g/mL) at 37°C in a humidified atmosphere of 5% CO₂.

- Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. The growth medium is then removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
- Compound Addition: Serial dilutions of the test compounds (e.g., JNJ-63533054) are prepared.
- Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). The fluorescent signal is measured before and after the addition of the compounds.
- Data Analysis: The increase in intracellular calcium concentration is measured as a change in fluorescence intensity. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

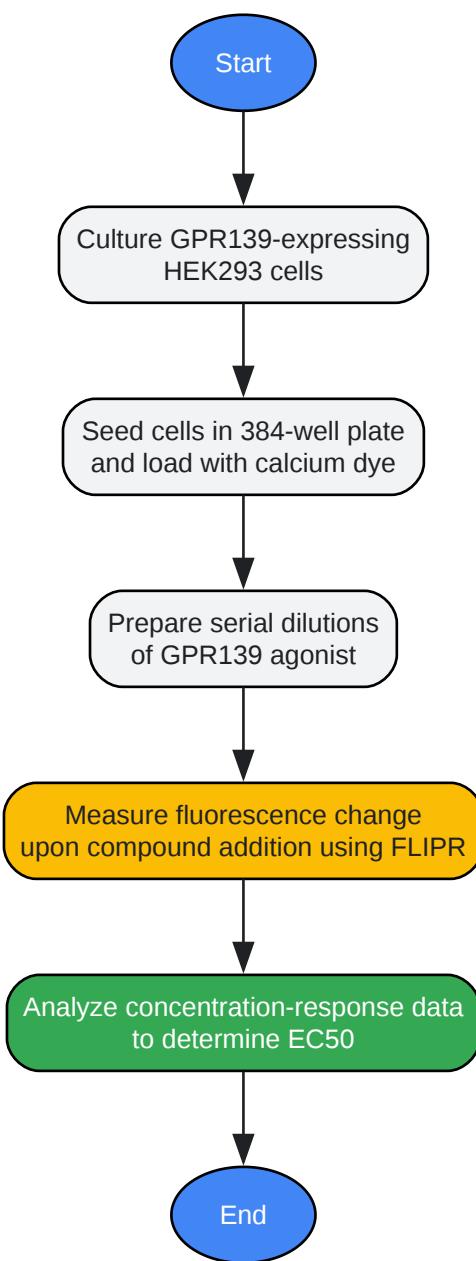
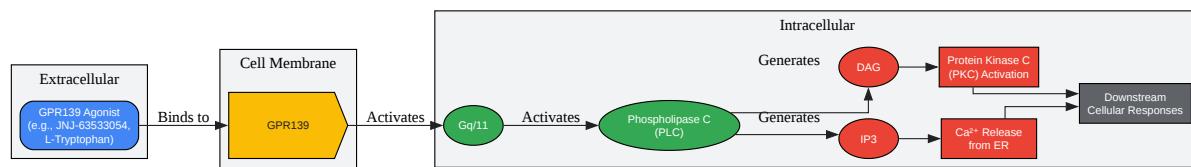
GTPyS Binding Assay:

This assay measures the G protein activation upon agonist binding to the receptor.

- Membrane Preparation: Membranes are prepared from cells overexpressing the GPR139 receptor.
- Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.
- Reaction Mixture: The reaction mixture includes cell membranes, [³⁵S]GTPyS, and varying concentrations of the agonist.
- Incubation: The mixture is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPyS binding.
- Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The specific binding is determined by subtracting non-specific binding (in the presence of excess unlabeled GTPyS). EC50 values are determined from concentration-response curves.

Signaling Pathway and Experimental Workflow

GPR139 Signaling Pathway



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